molecular formula C19H15ClN2O3S B1192042 2CTAP

2CTAP

Cat. No.: B1192042
M. Wt: 386.85
InChI Key: WHGTWBOWZQDHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2CTAP (4-((4-(2-chlorophenyl)thiazole-2-yl)amino)-4-oxo-3-phenylbutanoic acid) is a small-molecule ligand targeting the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate and propionate . Structurally, this compound features a thiazole-amine core linked to a phenylbutanoic acid moiety, with a 2-chlorophenyl substituent enhancing receptor specificity . Its synthesis involves:

Enamine formation: Reaction of phenylacetaldehyde with pyrrolidine under anhydrous conditions.

Aldehyde generation: Treatment with tert-butyl bromoacetate and sodium hydride, followed by hydrolysis.

Oxidation: Pinnick oxidation (59% yield) to produce the carboxylic acid intermediate.

Thiazole coupling: Hantzsch thiazole synthesis and HBTU-mediated coupling (93% yield), followed by TFA deprotection to yield this compound . Chiral separation via HPLC (Phenomenex Lux Cellulose-2 column) confirmed stereoisomerism, with the S-enantiomer exhibiting marginally higher efficacy in functional assays .

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.85

IUPAC Name

4-((4-(2-Chlorophenyl)thiazole-2-yl)amino)-4oxo-3-phenylbutanoic acid

InChI

InChI=1S/C19H15ClN2O3S/c20-15-9-5-4-8-13(15)16-11-26-19(21-16)22-18(25)14(10-17(23)24)12-6-2-1-3-7-12/h1-9,11,14H,10H2,(H,23,24)(H,21,22,25)

InChI Key

WHGTWBOWZQDHLP-UHFFFAOYSA-N

SMILES

O=C(O)CC(C1=CC=CC=C1)C(NC2=NC(C3=CC=CC=C3Cl)=CS2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2CTAP;  2-CTAP;  2 CTAP

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Mechanistic Divergence : this compound acts as an inverse agonist, suppressing basal FFA2 activity via Gαq, whereas 4CMTB enhances receptor activation through allosteric modulation .
  • Enantiomer Specificity : S-4CMTB shows 100–1,000× higher affinity for FFA2 than acetate, while this compound’s enantiomers exhibit near-identical antagonism .
  • In Vivo Outcomes : In intestinal IRI models, this compound reduced mucosal damage by blocking FFA2-induced ROS production, while 4CMTB exacerbated neutrophil infiltration .

Structural and Functional Analogues

Carboxylic Acid Derivatives

This compound’s carboxylic acid group distinguishes it from neutral ligands like 4CMTB. This moiety enhances water solubility (via sodium salt formulation) and stabilizes interactions with FFA2’s orthosteric pocket, contributing to inverse agonism .

Thiazole-Based Ligands

This compound’s thiazole-amine scaffold is shared with FFA2 antagonists like CATPB, but the 2-chlorophenyl substituent in this compound improves receptor selectivity over FFA3 .

In Vivo Efficacy Comparison

Compound IRI Model Outcome Mechanism Reference
This compound Reduced mucosal damage (histopathology score ↓40%); no effect on neutrophil counts Antagonizes FFA2-induced ROS/pERK1/2
4CMTB Increased circulating neutrophils (1.2× control); exacerbated villi damage Agonism via Gαi pathway
Acetate Pro-inflammatory response; elevated neutrophil infiltration Endogenous FFA2 activation

Research Implications and Limitations

  • Therapeutic Potential: this compound’s inverse agonism offers a novel strategy for treating FFA2-driven inflammatory diseases, contrasting with 4CMTB’s pro-inflammatory effects .
  • Species Variability : Most data derive from human FFA2-transfected CHO cells; rodent FFA2 may exhibit ligand selectivity differences .
  • Unresolved Mechanisms : The exact pathway linking pERK1/2 inhibition to mucosal protection in IRI remains unclear .

Tables

Table 1. Pharmacodynamic Comparison of this compound, 4CMTB, and Acetate

Parameter This compound 4CMTB Acetate
EC₅₀ (Ca²⁺ Release) N/A 0.8 µM 1.2 mM
pERK1/2 Inhibition IC₅₀ = 3 µM IC₅₀ = 5 µM N/A
cAMP Modulation No effect IC₅₀ = 7 µM No effect

Table 2. In Vivo Outcomes in Intestinal IRI

Treatment Neutrophil Count (×10⁶/mL) Mucosal Damage Score
Sham 0.85 ± 0.10 0.2 ± 0.1
IRI + this compound 0.83 ± 0.09 1.5 ± 0.3*
IRI + 4CMTB 1.10 ± 0.12* 3.8 ± 0.5

*P < 0.05 vs. sham; data expressed as mean ± SEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2CTAP
Reactant of Route 2
Reactant of Route 2
2CTAP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.